Cupric propionate
CAS No.: 3112-74-1
Cat. No.: VC3858914
Molecular Formula: C6H10CuO4
Molecular Weight: 209.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3112-74-1 |
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Molecular Formula | C6H10CuO4 |
Molecular Weight | 209.69 g/mol |
IUPAC Name | copper;propanoate |
Standard InChI | InChI=1S/2C3H6O2.Cu/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |
Standard InChI Key | LZJJVTQGPPWQFS-UHFFFAOYSA-L |
SMILES | CCC(=O)[O-].CCC(=O)[O-].[Cu+2] |
Canonical SMILES | CCC(=O)[O-].CCC(=O)[O-].[Cu+2] |
Introduction
Chemical Identity and Basic Properties
Cupric propionate is classified as a transition metal carboxylate, featuring a copper(II) center coordinated to two propionate anions. Its International Union of Pure and Applied Chemistry (IUPAC) name is copper(2+) dipropanoate, and it is commonly referred to by synonyms such as cupric propanoate or copper(II) propionate . Key identifiers include:
The absence of reported melting points and densities in literature suggests challenges in isolating pure samples or decomposition upon heating, a common trait among metal carboxylates .
Synthesis and Structural Features
Synthesis Methods
Cupric propionate is typically synthesized via the reaction of copper(II) salts (e.g., copper hydroxide or carbonate) with propionic acid under controlled conditions. Alternative routes involve metathesis reactions between sodium propionate and copper sulfate . Recent studies have expanded its preparation to include solvothermal methods, yielding coordination polymers with enhanced stability .
Crystallographic Insights
Single-crystal X-ray diffraction (SCXRD) analyses reveal diverse structural motifs:
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Dimeric Units: The compound often exists as a dimer, [Cu₂(Prop)₄], where four propionate anions bridge two copper centers in a square-pyramidal geometry . Apical positions may be occupied by ligands such as methyl-3-pyridylcarbamate, as observed in Cu₂(Prop)₄(mpc)₂ .
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3D Coordination Polymers: Reaction with potassium yields heterometallic frameworks like [HKCu₂Prop₆], which features alternating [Cu₂Prop₄] secondary building units (SBUs) and potassium-propionate "guide rods" . This structure undergoes a reversible single-crystal-to-single-crystal phase transition at 195–200 K, driven by ethyl group disorder .
Physicochemical Behavior
Thermal Stability
Thermogravimetric analysis (TGA) data for cupric propionate remain unreported, but related copper carboxylates decompose above 200°C, releasing CO₂ and forming copper oxide residues. The phase transition in [HKCu₂Prop₆] highlights its sensitivity to temperature, with structural rearrangements preserving magnetic exchange interactions .
Magnetic Properties
Magnetic susceptibility measurements indicate antiferromagnetic coupling between copper(II) centers in dimeric systems. For [Cu₂(Prop)₄(mpc)₂], the effective magnetic moment (μ_eff) at 293 K is 2.79 μ_B, consistent with dimeric Cu²⁺ species . Similar behavior persists in polymeric forms, unaffected by phase transitions .
Applications in Materials Science
Coordination Polymers
Cupric propionate serves as a precursor for designing functional materials:
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Heterometallic Frameworks: Incorporation of potassium into [HKCu₂Prop₆] demonstrates the potential for creating porous architectures with ion-exchange capabilities .
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Stimuli-Responsive Materials: The reversible sorption-desorption of methanol in [Cu₃(μ₃-OH)(μ-pz)₃(Bnz)₂(MeOH)]₂·2MeOH underscores applications in gas storage and separation .
Recent Research Advances
Temperature-Driven Structural Dynamics
The phase transition in [HKCu₂Prop₆] involves:
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Disorder-Order Transitions: Ethyl groups in propionate ligands become ordered below 195 K, doubling the unit cell volume .
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Magnetic Resilience: Despite structural changes, magnetic coupling between Cu²⁺ ions remains unchanged, suggesting robust exchange pathways .
Hierarchical Assembly
Reactions with pyrazole derivatives yield polynuclear clusters (e.g., trinuclear [Cu₃(μ₃-OH)(μ-pz)₃]²⁺) and 1D/3D coordination polymers, highlighting its versatility in supramolecular chemistry .
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